1-Allyl-3,5-di-tert-butylbenzene
Description
1-Allyl-3,5-di-tert-butylbenzene is an aromatic compound featuring a benzene ring substituted with two tert-butyl groups at positions 3 and 5 and an allyl group at position 1. Its molecular formula is C₁₇H₂₆, with a molecular weight of 230.3 g/mol. The tert-butyl groups provide steric hindrance and electron-donating effects, while the allyl group introduces sites for addition reactions or polymerization. This compound is often synthesized via alkylation or substitution reactions, as inferred from methods used for related brominated derivatives (e.g., 1-Bromo-3,5-di-tert-butylbenzene, synthesized using iron powder and chloroform) . It is primarily utilized in catalysis and polymer chemistry due to its robust steric and electronic properties.
Properties
IUPAC Name |
1,3-ditert-butyl-5-prop-2-enylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26/c1-8-9-13-10-14(16(2,3)4)12-15(11-13)17(5,6)7/h8,10-12H,1,9H2,2-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRUEJQJCIBXAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)CC=C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-3,5-di-tert-butylbenzene can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This involves the reaction of benzene with allyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction conditions typically require anhydrous conditions and low temperatures to prevent side reactions.
Direct Arylation: This method involves the direct functionalization of benzene with tert-butyl groups followed by the introduction of the allyl group. This can be achieved using tert-butyl chloride and allyl chloride in the presence of a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods: In an industrial setting, the compound is often produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
1-Allyl-3,5-di-tert-butylbenzene undergoes various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an allylic alcohol or aldehyde using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to form 1-allyl-3,5-di-tert-butylcyclohexane using hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).
Common Reagents and Conditions:
Oxidation: OsO₄, KMnO₄, and mild conditions.
Reduction: H₂, Pd/C, and high pressure.
Substitution: HNO₃, Br₂, and Lewis acid catalysts.
Major Products Formed:
Oxidation: Allylic alcohols or aldehydes.
Reduction: Cyclohexane derivatives.
Substitution: Nitro or halogenated benzene derivatives.
Scientific Research Applications
1-Allyl-3,5-di-tert-butylbenzene is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It is explored for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.
Industry: The compound is used in the production of polymers, resins, and other materials due to its stability and resistance to degradation.
Mechanism of Action
The mechanism by which 1-Allyl-3,5-di-tert-butylbenzene exerts its effects depends on its specific application. For example, in antioxidant applications, the compound may donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. The molecular targets and pathways involved can vary, but often include interactions with enzymes and cellular receptors.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional attributes of 1-Allyl-3,5-di-tert-butylbenzene with analogous compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity/Applications |
|---|---|---|---|---|
| 1-Allyl-3,5-di-tert-butylbenzene | C₁₇H₂₆ | 230.3 | Allyl, tert-butyl | Polymerization, ligand synthesis |
| 3,5-Di-tert-butylbenzaldehyde | C₁₅H₂₂O | 218.33 | Aldehyde, tert-butyl | Oxidation, nucleophilic addition |
| Safrole (1-allyl-3,4-methylenedioxybenzene) | C₁₀H₁₀O₂ | 162.19 | Allyl, methylenedioxy | Restricted flavoring agent |
| 1-(Bromomethyl)-3,5-di-tert-butylbenzene | C₁₅H₂₃Br | 283.25 | Bromomethyl, tert-butyl | Nucleophilic substitutions |
| 1-Tert-butyl-3,5-difluorobenzene | C₁₀H₁₂F₂ | 170.20 | Fluorine, tert-butyl | Materials science applications |
Research Findings and Key Differentiators
Steric and Electronic Effects :
- The tert-butyl groups in 1-Allyl-3,5-di-tert-butylbenzene create steric bulk, slowing unwanted side reactions in catalytic cycles .
- Compared to 3,5-Di-tert-butylbenzaldehyde, the absence of an electron-withdrawing aldehyde group increases the benzene ring’s electron density, favoring electrophilic substitutions.
Thermal and Chemical Stability :
- Fluorinated analogs (e.g., 1-Tert-butyl-3,5-difluorobenzene) exhibit higher thermal stability due to strong C-F bonds, whereas the allyl group in the target compound may limit stability under extreme conditions .
Synthetic Utility: Unlike brominated derivatives, 1-Allyl-3,5-di-tert-butylbenzene cannot participate in cross-coupling reactions but serves as a precursor for polymers or ligands requiring π-bond reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
